molecular formula C7H16N2O B13628651 (R)-(4-Ethylmorpholin-3-yl)methanamine

(R)-(4-Ethylmorpholin-3-yl)methanamine

Cat. No.: B13628651
M. Wt: 144.21 g/mol
InChI Key: SONBQFMSRKABTF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4-Ethylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an ethyl group at the 4-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Ethylmorpholin-3-yl)methanamine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.

    Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of ®-(4-Ethylmorpholin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: ®-(4-Ethylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

®-(4-Ethylmorpholin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-(4-Ethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

    ®-Morpholin-3-ylmethanamine: Similar structure but lacks the ethyl group.

    ®-(4-Methylmorpholin-3-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.

    ®-(4-Propylmorpholin-3-yl)methanamine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness: ®-(4-Ethylmorpholin-3-yl)methanamine is unique due to the presence of the ethyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

[(3R)-4-ethylmorpholin-3-yl]methanamine

InChI

InChI=1S/C7H16N2O/c1-2-9-3-4-10-6-7(9)5-8/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

SONBQFMSRKABTF-SSDOTTSWSA-N

Isomeric SMILES

CCN1CCOC[C@H]1CN

Canonical SMILES

CCN1CCOCC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.